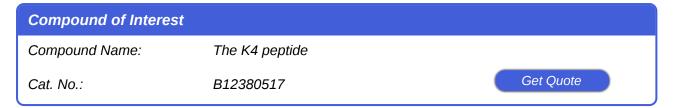


Application Notes and Protocols for Solid-Phase Synthesis of K4 Peptide Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis, purification, and characterization of K4 peptide derivatives. Additionally, it summarizes their biological activities and explores potential mechanisms of action.

Introduction to K4 Peptide

The K4 peptide is a synthetically designed cationic antimicrobial peptide. Its sequence is KKKKPLFGLFFGLF.[1] It exhibits broad-spectrum antibacterial activity against both Grampositive and Gram-negative bacteria.[2] The peptide's mechanism of action is believed to involve the lysis of bacterial cell membranes.[2] Studies have also investigated its cytotoxic effects on mammalian cells and its potential role in modulating the immune response.[3][4] The net positive charge of +4 and its hydrophobic properties contribute to its interaction with bacterial membranes.[4]

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of K4 Peptide

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.[2][5]

Materials:



- Fmoc-Phe-Wang resin
- Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)
- Activation base: N,N-Diisopropylethylamine (DIEA)
- Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvent: DMF, DCM
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Precipitation solvent: Cold diethyl ether

Protocol:

- Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
- · Fmoc Deprotection:
 - o Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:



- In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading capacity), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
- Add the activation mixture to the deprotected resin.
- Add DIEA (6 eq.) to the reaction vessel.
- Agitate the mixture for 2 hours at room temperature.
- To ensure complete coupling, perform a Kaiser test. If the test is positive (beads turn blue),
 repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the K4 sequence (Gly, Phe, Phe, Leu, Gly, Phe, Leu, Pro, Lys, Lys, Lys, Lys).
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of TFA to recover any remaining peptide.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Decant the ether and wash the peptide pellet with cold ether two more times.



Dry the crude peptide pellet under vacuum.

Peptide Purification

The standard method for purifying the crude K4 peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

Materials:

- RP-HPLC system with a C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
- Purification:
 - Equilibrate the C18 column with Solvent A.
 - Inject the peptide solution onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 60 minutes) at a constant flow rate.
 - Monitor the elution profile at 210-220 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified K4 peptide as a white powder.



Peptide Characterization

Mass Spectrometry:

- Purpose: To confirm the molecular weight of the synthesized K4 peptide.
- Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique. The
 expected monoisotopic mass of the K4 peptide (C₈₇H₁₃₂N₁₈O₁₅) is approximately 1669.0
 g/mol.
- Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the K4 peptide.

Tandem Mass Spectrometry (MS/MS):

- Purpose: To confirm the amino acid sequence of the K4 peptide.[2]
- Method: The parent ion corresponding to **the K4 peptide** is selected and fragmented.
- Analysis: The fragmentation pattern (b- and y-ions) is analyzed to verify the correct sequence of amino acids.

Quantitative Data Antibacterial Activity

The antibacterial activity of **the K4 peptide** is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).



Bacterium	MIC (μg/mL)	MBC (μg/mL)	Reference
Bacillus megaterium	5-10	-	[2]
Staphylococcus aureus	10-20	-	[2]
Escherichia coli	5-10	-	[2]
Salmonella typhimurium	40-80	-	[2]
Pseudomonas aeruginosa	40-80	-	[2]
Klebsiella pneumoniae	40-80	-	[2]
Brucella melitensis	25	25	[4]
Enterococcus cloacae	50	>400	[4]
Staphylococcus epidermidis	>400	>400	[4]

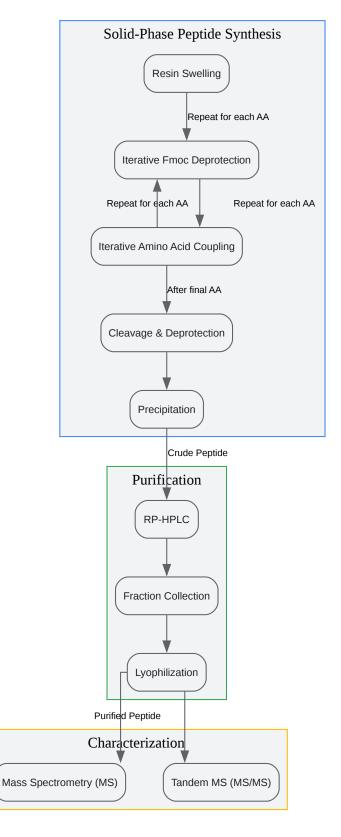
Note: Data is compiled from multiple studies and experimental conditions may vary.

Cytotoxicity and Hemolytic Activity

Assay	Cell Line <i>l</i> Target	Result	Concentration	Reference
Hemolytic Activity	Human Red Blood Cells	24% hemolysis	1 mg/mL	[3][4]
Cytotoxicity (MTT Assay)	HeLa Cells	80% reduction in cell viability (after 48h)	6.3 μg/mL	[3]
Nitric Oxide Production	J774 Macrophage Cells	25.9873 μM	6.3 μg/mL	[3][4]



Visualizations Experimental Workflow

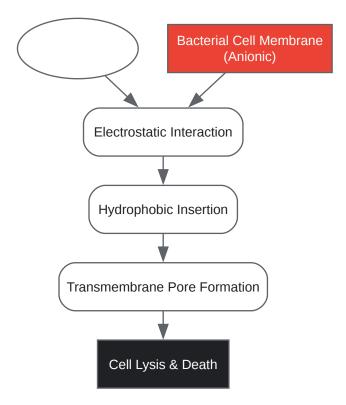




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Caption: Workflow for K4 peptide synthesis and analysis.

Proposed Mechanism of Action

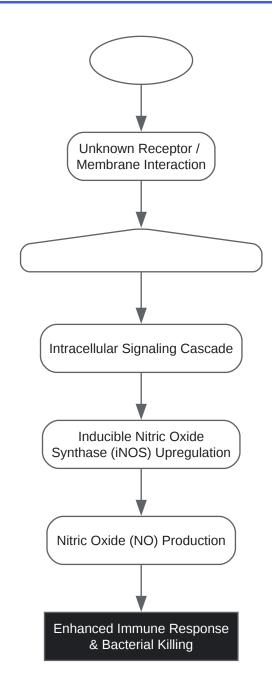


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Caption: Proposed mechanism of K4 peptide antibacterial activity.

Potential Signaling Pathway in Macrophages





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Caption: Potential K4-induced signaling in macrophages.

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